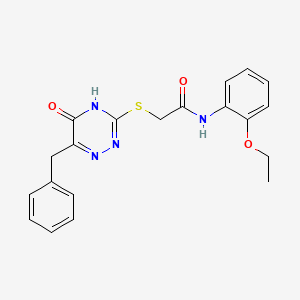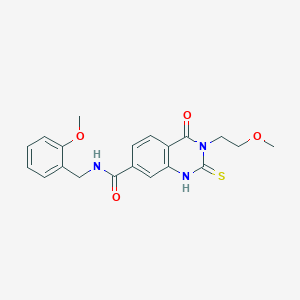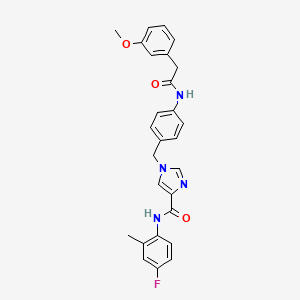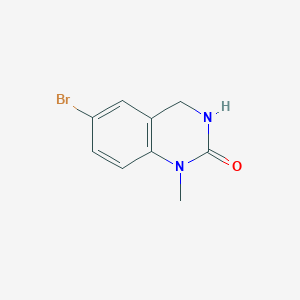![molecular formula C18H17N3 B2627596 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline CAS No. 478258-63-8](/img/structure/B2627596.png)
8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline” is a chemical compound with the CAS Number: 478258-63-8. It has a molecular weight of 275.35 and its IUPAC name is (1E)-1-(4-methylphenyl)ethanone 8-quinolinylhydrazone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,20-21H,2H2,1H3. This indicates that the compound has a quinoline ring attached to a hydrazone group, which is further connected to a 4-methylphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline often focuses on their synthesis and the exploration of their crystal structures. For instance, studies have detailed the synthesis and X-ray crystallography of Schiff base compounds derived from hydrazinyl quinolines, highlighting the influence of different substituents on the molecular and crystal structure, as well as their interactions, such as π-stacking and hydrogen bonding (Jasinski et al., 2010). This research underlines the importance of these compounds in understanding molecular conformations and interactions that could be pivotal in drug design and material science.
Antimicrobial and Antitumor Properties
Compounds structurally similar or related to this compound have been synthesized and evaluated for their potential biological activities. For example, quinoline derivatives have been assessed for their antimicrobial efficacy, demonstrating significant activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Holla et al., 2006). Furthermore, some derivatives have shown antitumor activities, suggesting their applicability in cancer research and treatment options (Easmon et al., 2006).
Pharmacological Studies
Phthalimidoxy substituted quinoline derivatives have been synthesized and their pharmacological properties evaluated, uncovering potential biological activities that could be beneficial in developing new therapeutic agents (Bhambi et al., 2010). These studies are crucial in the discovery of new drugs, especially for conditions lacking effective treatments.
Polymorphism and Stability
Research has also focused on the polymorphic forms of related compounds, studying their stability and molecular arrangement in different crystalline forms. Such studies are essential for pharmaceutical applications, where the polymorphic form can significantly affect a drug's stability, solubility, and bioavailability (Kubicki et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUWYKCQKFROW-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)


![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)
![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)


![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)
![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)